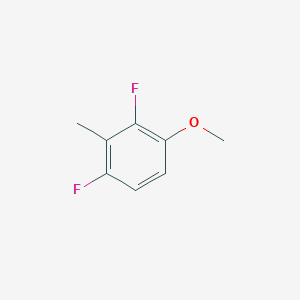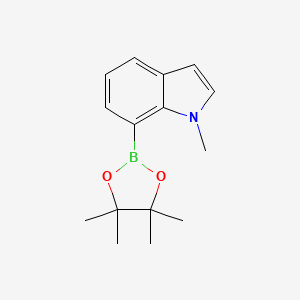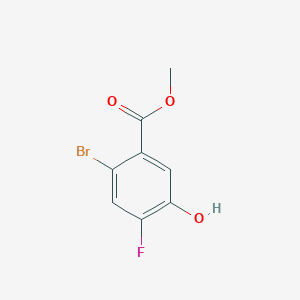
Methyl 2-bromo-4-fluoro-5-hydroxybenzoate
Descripción general
Descripción
“Methyl 2-bromo-4-fluoro-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrFO3 . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a fluoro group, a hydroxy group, and a methoxy group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 249.04 . The compound should be stored in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Pharmacological Potential
- Anti-inflammatory and Analgesic Activities: Some compounds structurally related to Methyl 2-bromo-4-fluoro-5-hydroxybenzoate, like 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have demonstrated potent anti-inflammatory and analgesic properties in acute and chronic animal models, comparable or even superior to indomethacin (Muchowski et al., 1985).
Neuropharmacological Research
- Study of Neurotransmitter Systems: Derivatives of this compound have been used to investigate neurotransmitter systems. For instance, 1-methyl-4-piperidyl-4'-fluorobenzoate, a derivative, was assessed as a potential in vivo substrate for brain acetylcholinesterase, although it was found unsuitable for this purpose (Bormans et al., 1996).
- Involvement in Reactive Oxygen Species Generation: Some studies indicate that compounds related to this compound, such as 3,4-methylenedioxymethamphetamine (MDMA), may be involved in the generation of reactive oxygen species and subsequent neurotransmitter depletion (Shankaran et al., 1999).
Ecotoxicology and Environmental Safety
- Toxicity and Endocrine Disruption Studies: Some structurally related compounds, like Methyl Paraben (MP), have been extensively studied for their developmental toxicity and potential endocrine-disrupting effects in aquatic organisms, providing insights into the environmental impact of related chemicals (Dambal et al., 2017).
Safety and Hazards
“Methyl 2-bromo-4-fluoro-5-hydroxybenzoate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
methyl 2-bromo-4-fluoro-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSONSUAHMBJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)
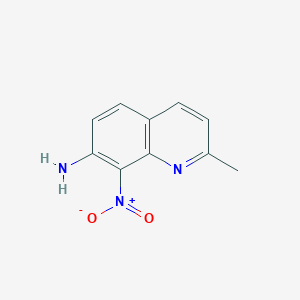
![Spiro[3.3]heptan-2-ol](/img/structure/B1401241.png)

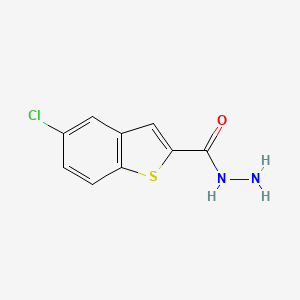

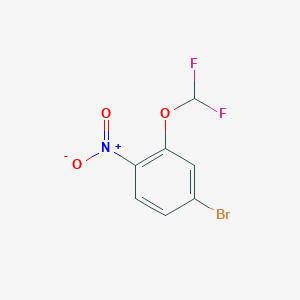
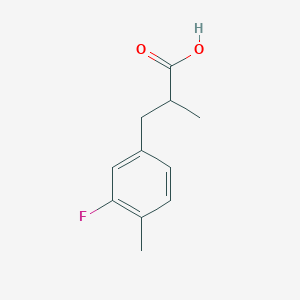
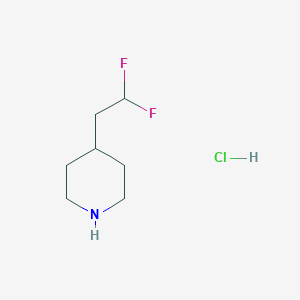
![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
